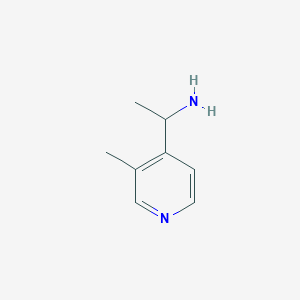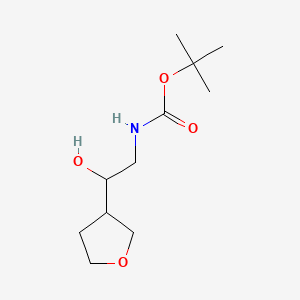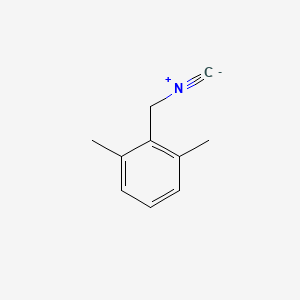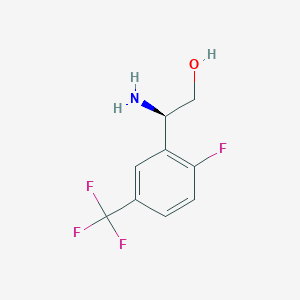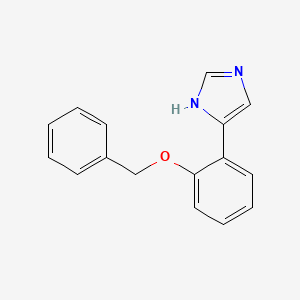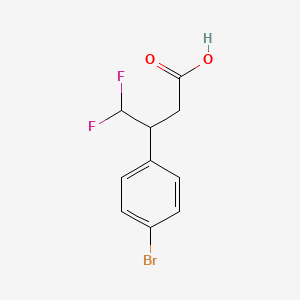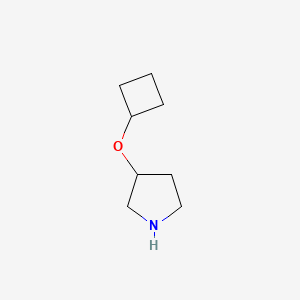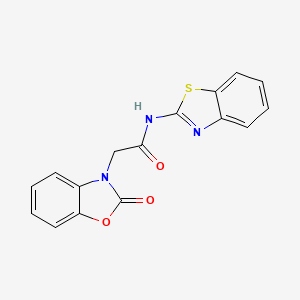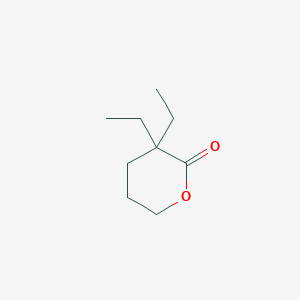
3,3-Diethyloxan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diethyloxan-2-one is an organic compound belonging to the class of cyclic carbonates It is characterized by a six-membered ring structure containing an oxygen atom and a carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
3,3-Diethyloxan-2-one can be synthesized through several methods. One common approach involves the reaction of homoallylic carbonic acid esters with a catalytic system comprising a pyrylium dye and a diselane under visible light and ambient air conditions . This method leverages the activation of the carbon-carbon double bond in the ester, facilitating intramolecular cyclization to form the cyclic carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
3,3-Diethyloxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or other reduced forms.
科学研究应用
3,3-Diethyloxan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: In industrial applications, this compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 3,3-Diethyloxan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
相似化合物的比较
3,3-Diethyloxan-2-one can be compared with other cyclic carbonates, such as 1,3-dioxolan-2-one and 1,3-dioxan-2-one. These compounds share similar structural features but differ in their ring size and substituents. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from its analogs.
List of Similar Compounds
- 1,3-Dioxolan-2-one
- 1,3-Dioxan-2-one
- Ethylene carbonate
- Propylene carbonate
These compounds are often used in similar applications but may exhibit different reactivity and properties due to their structural differences.
属性
CAS 编号 |
50994-91-7 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
3,3-diethyloxan-2-one |
InChI |
InChI=1S/C9H16O2/c1-3-9(4-2)6-5-7-11-8(9)10/h3-7H2,1-2H3 |
InChI 键 |
MIZXKJUFFNDUJE-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCCOC1=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



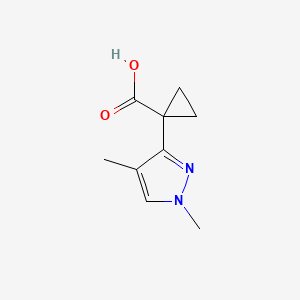
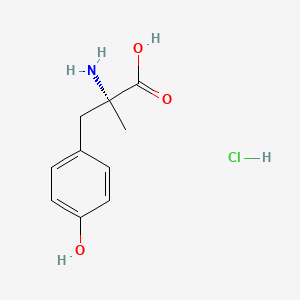
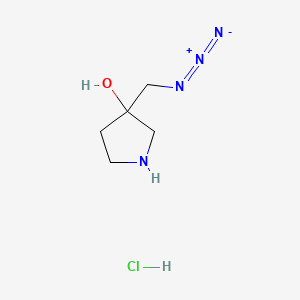
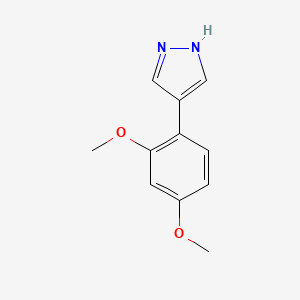
![1-Azaspiro[4.4]nonan-3-ol](/img/structure/B13587113.png)
